molecular formula C5H4N6 B12821560 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine

3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine

Cat. No.: B12821560
M. Wt: 148.13 g/mol
InChI Key: OBYGUUNHZABIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine is a heterocyclic compound that contains both imidazole and tetrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with hydrazine derivatives, followed by cyclization to form the tetrazine ring. The reaction conditions often involve the use of solvents such as dimethylformamide or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-tetrazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced forms of the compound .

Scientific Research Applications

3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition of enzymatic activity or disruption of DNA function. The specific pathways involved depend on the context of its application, such as anticancer activity or catalytic function.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms, known for its broad range of chemical and biological properties.

    Tetrazine: A six-membered ring containing four nitrogen atoms, used in materials science and as a building block in organic synthesis.

Uniqueness

3-(1H-Imidazol-4-yl)-1,2,4,5-tetrazine is unique due to the combination of imidazole and tetrazine rings in a single molecule. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H4N6

Molecular Weight

148.13 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-1,2,4,5-tetrazine

InChI

InChI=1S/C5H4N6/c1-4(7-2-6-1)5-10-8-3-9-11-5/h1-3H,(H,6,7)

InChI Key

OBYGUUNHZABIFE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)C2=NN=CN=N2

Origin of Product

United States

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